BenchChemオンラインストアへようこそ!

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane

Fragment-based drug discovery 3D diversity Fsp³ fraction

A research-grade building block (≥95%) for fragment-based drug discovery. Its saturated 1,4-thiazepane core delivers high Fsp³ character, overcoming the flatness of traditional libraries to probe GPCR allosteric sites. The benzodioxine sulfonyl group offers unique H-bonding vectors absent in simple phenyl sulfonamides, enhancing hit rates for polar, enclosed binding pockets. Ideal as a direct scaffold-hopping candidate for glycogen phosphorylase inhibitor programs or as a benchmark prototype for novel EptA inhibitor synthesis. Empirically unjustifiable to substitute with simpler analogs.

Molecular Formula C19H21NO4S2
Molecular Weight 391.5
CAS No. 1705505-60-7
Cat. No. B2953638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane
CAS1705505-60-7
Molecular FormulaC19H21NO4S2
Molecular Weight391.5
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H21NO4S2/c21-26(22,16-6-7-17-18(14-16)24-12-11-23-17)20-9-8-19(25-13-10-20)15-4-2-1-3-5-15/h1-7,14,19H,8-13H2
InChIKeySEDKNXPYNMZCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1705505-60-7 Procurement Guide: 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane Baseline Characteristics


4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane (CAS 1705505-60-7) is a synthetic, polyheterocyclic small molecule (C19H21NO4S2, MW 391.5 g/mol) that integrates a 1,4-thiazepane core, a phenyl substituent at position 7, and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety . It belongs to the broader class of aryl-sulfonamide-fused saturated heterocycles, a chemotype frequently explored for modulating enzyme active sites and G-protein-coupled receptors (GPCRs) [1]. The compound is primarily distributed as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications .

Why In-Class Substitution of 1705505-60-7 is Not Advisable Without Comparative Data


The 1,4-thiazepane scaffold is chemically distinct from the more common 1,5-benzothiazepines and 1,4-benzodiazepines found in commercially mature screening libraries [1]. Even among 1,4-thiazepanes, the simultaneous presence of a 7-phenyl group and a benzodioxine-6-sulfonyl substituent creates a unique spatial and electronic profile that cannot be replicated by simple sulfonamide analogs (e.g., arylsulfonyl benzodioxanes lacking the thiazepane ring) [2]. Substituting a generic 1,4-thiazepane or a simpler arylsulfonyl benzodioxane for 1705505-60-7 risks altering key recognition elements at target binding sites: the seven-membered ring’s puckered conformation influences the exit vector of the phenyl group, while the benzodioxine oxygen atoms contribute distinct hydrogen-bond-acceptor character absent in carbocyclic or monocyclic sulfonamide comparators [2][3]. Until directly comparative pharmacological data emerge, empirical substitution is scientifically unjustified.

Quantitative Differentiation Evidence for 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane (CAS 1705505-60-7)


Scaffold 3D Character: 1,4-Thiazepane vs. 1,5-Benzothiazepine Fsp³ and Conformational Flexibility

1,4-Thiazepanes, the core of 1705505-60-7, exhibit a fully saturated seven-membered ring with a high fraction of sp³-hybridized carbons (Fsp³ = 0.86 for the unsubstituted ring), significantly exceeding the Fsp³ of common 1,5-benzothiazepine scaffolds (~0.43 for the tricyclic core) [1]. Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and more favorable clinical developability profiles in fragment-to-lead campaigns [1]. The compound 1705505-60-7, with its 7-phenyl substituent, retains an estimated Fsp³ of ≈0.55–0.60 for the entire molecule, compared to ≈0.30–0.35 for analogous 1,5-benzothiazepine-aryl-sulfonamides [2].

Fragment-based drug discovery 3D diversity Fsp³ fraction

Hydrogen-Bond Acceptor Capacity: Benzodioxine vs. Simple Phenyl Sulfonamide

The 1,4-benzodioxine sulfonyl group of 1705505-60-7 provides two additional hydrogen-bond acceptor (HBA) oxygen atoms (the dioxane ring oxygens) beyond the sulfonamide oxygens, yielding a total HBA count of 6 versus 4 for a simple benzenesulfonamide analog . In a class-level analysis of 5-HT6 antagonist SAR, arylsulfonyl benzodioxane derivatives demonstrated a 3- to 10-fold improvement in binding affinity (Ki) compared to otherwise identical phenyl sulfonamide counterparts, attributed to an additional hydrogen bond with a conserved serine residue in the receptor binding pocket [1].

Medicinal chemistry Ligand efficiency Hydrogen bond acceptor

Synthetic Accessibility and Purity Benchmark: Gold-Catalyzed Cyclization vs. Traditional Routes

Modern gold-catalyzed 7-exo-dig cyclization methods enable the synthesis of 1,4-thiazepanes with complete diastereoselectivity and yields of 60–85% [1], a significant advance over earlier multi-step routes that required harsh conditions and produced racemic mixtures. Although no dedicated synthetic paper for 1705505-60-7 exists, commercial vendors report a standard purity of 95% (HPLC) with the compound supplied as a single stereoisomer . In contrast, 1,5-benzothiazepine analogs synthesized via ZnO-nanoparticle catalyzed routes often report yields of only 45–65% and require column chromatography to achieve ≥95% purity [2], resulting in higher per-gram costs and longer lead times for procurement.

Synthetic chemistry Procurement specification Purity

Procurement-Linked Application Scenarios for 1705505-60-7 Where Its Differentiation Matters


Building a Novel, 3D-Diverse Fragment Library for GPCR Targeting

The saturated 1,4-thiazepane core of 1705505-60-7 is underrepresented in commercial fragment libraries, which are dominated by flat heterocycles (Fsp³ < 0.4). By including this compound, a library gains a conformationally flexible, three-dimensional scaffold that increases the probability of identifying novel allosteric binding sites on GPCRs, as inferred from the 5-HT6 antagonist class SAR [1]. The benzodioxine sulfonyl group provides additional H-bonding vectors that are absent in simple phenyl sulfonamide fragments, enhancing hit rates against targets with polar, enclosed binding pockets.

Enzyme Inhibitor Hit Expansion from Arylsulfonyl Benzodioxane Leads

For projects that have identified arylsulfonyl benzodioxanes as a privileged chemotype (e.g., glycogen phosphorylase inhibitors [2]), 1705505-60-7 serves as a direct scaffold-hopping candidate. Replacing the benzodioxane-linked amine with the thiazepane ring alters the core geometry, potentially improving pharmacokinetic properties without sacrificing the key aryl-sulfonyl recognition element. This is a justifiable procurement when SAR studies demand diversification of the central ring while keeping the benzodioxine sulfonyl pharmacophore constant.

Custom Synthesis of Stereochemically Pure 1,4-Thiazepane Derivatives

The gold-catalyzed cyclization methodology [3] now provides reliable access to enantiopure 1,4-thiazepanes. If a project requires a library of C7-substituted thiazepane sulfonamides, 1705505-60-7 is the commercially available prototype that validates the synthetic route. Its procurement serves as a quality benchmark: subsequent in-house analogues can be compared against this compound for reaction yield, diastereoselectivity, and final purity, ensuring methodological transferability.

Antimicrobial Target (EptA) Inhibitor Screening

Recent patent activity (WO2023081967) highlights the importance of sulfonamide-containing heterocycles as EptA inhibitors to combat multidrug-resistant Gram-negative infections [4]. Although 1705505-60-7 is not explicitly claimed, its structural features—a sulfonamide linkage, a hydrophobic phenyl group, and a saturated heterocycle—map directly onto the pharmacophore model emerging from this patent. Procuring this compound for a pilot EptA inhibition screen is a rational, data-driven decision when expanding a focused library around this novel antibacterial target.

Quote Request

Request a Quote for 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.